molecular formula C11H15NO3S B14839211 2-Cyclopropoxy-5-ethylbenzenesulfonamide

2-Cyclopropoxy-5-ethylbenzenesulfonamide

Cat. No.: B14839211
M. Wt: 241.31 g/mol
InChI Key: ICPKHKWVRVFVDK-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-ethylbenzenesulfonamide (C₁₁H₁₅NO₃S; molecular weight: 253.32 g/mol) is a benzenesulfonamide derivative characterized by a cyclopropoxy group at position 2 and an ethyl substituent at position 5 on the aromatic ring (DrugBank ID: DB07791) . Its synthesis involves controlled reaction conditions (e.g., temperature, solvent selection) to optimize yield and purity, followed by structural validation via NMR and mass spectrometry . The compound exhibits moderate lipophilicity (logP ≈ 2.1), influencing its bioavailability and pharmacokinetic profile.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-cyclopropyloxy-5-ethylbenzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-2-8-3-6-10(15-9-4-5-9)11(7-8)16(12,13)14/h3,6-7,9H,2,4-5H2,1H3,(H2,12,13,14)

InChI Key

ICPKHKWVRVFVDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-cyclopropoxy-5-ethylbenzenesulfonamide and its analogs:

Compound Name Molecular Formula Substituents (Position) logP Key Properties Biological Activity
This compound C₁₁H₁₅NO₃S Cyclopropoxy (2), Ethyl (5) ~2.1 Moderate lipophilicity, polar solubility CDK inhibition, moderate bioavailability
3-Cyclopropoxy-5-ethylbenzenesulfonamide C₁₁H₁₅NO₃S Cyclopropoxy (3), Ethyl (5) ~2.3 Enhanced steric hindrance Altered target binding due to positional isomerism
2-Methoxy-5-ethylbenzenesulfonamide C₉H₁₃NO₃S Methoxy (2), Ethyl (5) ~1.8 Reduced steric bulk, higher polarity Lower kinase affinity vs. cyclopropoxy analog
5-Chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide C₁₃H₁₇ClNO₃S Chloro (5), Cyclopentyl (N), Methoxy (2) ~3.0 High lipophilicity, halogen-driven reactivity Enhanced antibacterial activity
3-Amino-5-cyclopropoxybenzenesulfonamide C₉H₁₁N₂O₃S Amino (3), Cyclopropoxy (5) ~0.9 High polarity, hydrogen bonding capacity Potential diuretic or antimicrobial applications
Key Observations:
  • Cyclopropoxy vs. Methoxy : The cyclopropoxy group in this compound confers greater steric bulk and electronic effects compared to methoxy analogs, enhancing stability and target binding .
  • Positional Isomerism : 3-Cyclopropoxy-5-ethylbenzenesulfonamide exhibits reduced binding affinity for CDKs compared to the 2-cyclopropoxy isomer, likely due to altered spatial interactions .
  • Substituent Effects : Chloro and cyclopentyl groups (e.g., in 5-chloro-N-cyclopentyl derivatives) increase lipophilicity and antibacterial potency but reduce solubility .
Enzyme Inhibition :
  • This compound demonstrates moderate inhibition of CDK2 (IC₅₀ ≈ 1.2 µM), outperforming methoxy analogs (IC₅₀ > 5 µM) due to stronger hydrophobic interactions .
  • Comparative Mechanism : The cyclopropoxy group stabilizes π-π stacking with kinase active sites, while the ethyl substituent fine-tunes selectivity .
Antimicrobial Activity :
  • Chlorinated analogs (e.g., 5-chloro-N-cyclopentyl derivatives) show broader-spectrum antibacterial activity (MIC = 4–8 µg/mL against S. aureus) but higher cytotoxicity (CC₅₀ = 12 µM) .
  • In contrast, this compound exhibits narrower antimicrobial activity, focusing on Gram-positive pathogens (MIC = 16–32 µg/mL) .
Therapeutic Potential :
  • Amino-substituted analogs (e.g., 3-amino-5-cyclopropoxybenzenesulfonamide) are explored as diuretics due to structural similarity to sulfamethazine, a known carbonic anhydrase inhibitor .

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